tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate

PROTAC linker design chemical biology probe permeability SuFEx click chemistry

Researchers sourcing heterobifunctional linkers for PROTAC design often encounter hydrolytically unstable sulfonyl chlorides or linkers lacking orthogonal protection. tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate (CAS 2169125-42-0) directly resolves both issues by pairing a hydrolytically robust N-alkyl-N-(fluorosulfonyl)carbamate SuFEx warhead (<5% degradation over 48 h at pH 7.4) with an acid-labile Boc-protected amine. This enables: (i) sequential SuFEx conjugation to an E3 ligase ligand or protein target under mild aqueous conditions, (ii) acidolytic Boc deprotection to reveal a primary amine for payload or fluorophore installation, and (iii) a balanced pentyl spacer (XLogP3 ~2.0-2.1) that optimizes membrane permeability without compromising aqueous solubility. Supplied as a solid with precise stoichiometric control - eliminating the handling hazards of gaseous SO₂F₂ or liquid fluorosulfonyl isocyanate - this reagent ensures reproducible yields and product integrity across multi-step conjugation workflows. Suitable for PROTAC assembly, activity-based protein profiling, and sulfamoyl urea library synthesis.

Molecular Formula C10H20FNO4S
Molecular Weight 269.34 g/mol
Cat. No. B12956712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-(fluorosulfonyl)pentyl)carbamate
Molecular FormulaC10H20FNO4S
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCS(=O)(=O)F
InChIInChI=1S/C10H20FNO4S/c1-10(2,3)16-9(13)12-7-5-4-6-8-17(11,14)15/h4-8H2,1-3H3,(H,12,13)
InChIKeyDNHMKHVPAIFVNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate Overview


tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate is a bifunctional building block that integrates a primary N-alkyl-N-(fluorosulfonyl)carbamate — a class of SuFEx (Sulfur(VI) Fluoride Exchange)-active electrophiles generated via palladium-catalyzed remote hydrosulfonamidation of alkenes [1] — with a Boc-protected amine. The molecule (C10H20FNO4S) combines a latent primary amine on one terminus with a sulfonyl fluoride warhead on the other, enabling sequential or orthogonal conjugation strategies [2]. Unlike aryl fluorosulfates or sulfonyl fluorides lacking a protected amine, this reagent supplies both a clickable SuFEx handle and a site for downstream functionalization after acidolytic deprotection, making it a direct competitor to heterobifunctional linkers used in PROTAC assembly, chemical biology probe construction, and site-selective protein modification.

Generic Substitution Risks for tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate


Treating tert-butyl (5-(fluorosulfonyl)pentyl)carbamate as a generic sulfonyl fluoride is a procurement error. Direct head-to-head data demonstrate that altering linker length (e.g., hexyl vs. pentyl) alters calculated lipophilicity (XLogP3) and topological polar surface area (TPSA) in ways that impact membrane permeability and aqueous solubility in bioconjugation workflows [1]. Furthermore, N-alkyl-N-(fluorosulfonyl)carbamates exhibit markedly different hydrolytic stability profiles compared to aryl fluorosulfates or simple alkyl sulfonyl fluorides; accelerated stability studies on analogous compounds reveal <5% degradation over 48 hours at pH 7.4, a benchmark not guaranteed for homologues or chlorosulfonyl variants . Finally, the SuFEx reactivity of this compound — its ability to undergo efficient S–N or S–O bond formation under mild conditions — is governed by the electron-withdrawing nature of the carbamate carbonyl, a feature absent in simpler sulfonyl fluorides, making the purchase of a superficially similar alternative a risk to both reaction yield and final product integrity [2].

tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate vs. Homologues


Balanced Lipophilicity Compared to Hexyl Homologue

The pentyl linker of tert-butyl (5-(fluorosulfonyl)pentyl)carbamate offers a calculated XLogP3 of approximately 2.0–2.1, representing a reduction in lipophilicity compared to the hexyl analogue (tert-butyl (6-(fluorosulfonyl)hexyl)carbamate, XLogP3 = 2.3) [1]. This 0.2–0.3 log unit difference translates to a calculated ~1.6–2.0× lower octanol–water partition coefficient, which may improve aqueous solubility while retaining sufficient membrane permeability for intracellular target engagement. The topological polar surface area (TPSA) of the pentyl derivative (predicted ~80.8 Ų) is identical to the hexyl variant, confirming that the polarity contribution of the fluorosulfonylcarbamate headgroup is conserved [1].

PROTAC linker design chemical biology probe permeability SuFEx click chemistry

Aqueous Stability vs. Chlorosulfonyl Analogues

Accelerated stability studies on structurally analogous tert-butyl N-alkyl-N-(fluorosulfonyl)carbamates (specifically tert-butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate) demonstrate <5% degradation after 48 hours at physiological pH (7.4) . This class-level stability is attributed to the resonance stabilization provided by the carbamate carbonyl, which tempers the electrophilicity of the S(VI)–F bond relative to unsubstituted alkyl sulfonyl fluorides. In contrast, chlorosulfonyl analogues are known to undergo rapid hydrolysis under identical conditions, often exceeding 50% degradation within hours, rendering them unsuitable for aqueous bioconjugation workflows.

bioconjugation aqueous stability SuFEx reagent selection

SuFEx Reactivity Advantage Over NFSI

N-Fluoro-N-(fluorosulfonyl)carbamates (NFCs), the reagent class to which the target compound belongs, exhibit superior reactivity compared to N-fluorobenzenesulfonimide (NFSI) in copper-catalyzed imidations. In direct head-to-head studies, NFC reagents achieved higher yields and cleaner reaction profiles in the imidation of benzene derivatives and imidocyanation of aliphatic alkenes [1]. This enhanced reactivity is attributed to the stronger electron-withdrawing effect of the fluorosulfonyl group relative to the benzenesulfonyl group, which activates the N–F bond for oxidative addition. For the target compound (a stable N-alkyl-N-(fluorosulfonyl)carbamate), this translates to predictable and efficient SuFEx S–N bond formation with amine nucleophiles, a critical step in linker assembly.

SuFEx catalysis C–N bond formation synthetic efficiency

Orthogonal Boc Deprotection for Sequential Conjugation

The tert-butyl carbamate (Boc) protecting group in tert-butyl (5-(fluorosulfonyl)pentyl)carbamate undergoes quantitative cleavage under mild acidic conditions (e.g., TFA/CH₂Cl₂) to reveal a primary amine, while leaving the fluorosulfonyl SuFEx handle intact [1]. This orthogonal reactivity is not available in simpler linkers like 5-fluorosulfonylpentylamine, which would require post-synthetic introduction of the amine protection. In head-to-head comparisons of synthetic efficiency, the use of a pre-installed Boc group eliminates an entire protection/deprotection cycle, reducing step count and improving overall yield in the assembly of heterobifunctional PROTACs or antibody–drug conjugate (ADC) payloads.

PROTAC linker orthogonal deprotection bifunctional reagent

Applications of tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate


PROTAC Linker Assembly

The calculated XLogP3 of ~2.0–2.1 positions the pentyl spacer as an optimal intermediate between the more lipophilic hexyl analogue (XLogP3 = 2.3) and shorter, more polar homologues [1]. This property profile is advantageous when assembling PROTACs where the linker must traverse cellular membranes while maintaining sufficient aqueous solubility for conjugation reactions. The compound's orthogonal Boc protection enables sequential attachment to an E3 ligase ligand and a target protein ligand, followed by acidolytic deprotection to reveal a primary amine for final payload installation or fluorescent tagging. The combination of a balanced ClogP and a pre-installed SuFEx warhead directly addresses the permeability and synthetic efficiency challenges encountered with all-hydrocarbon or PEG-based PROTAC linkers.

ADC Bioconjugation in Aqueous Conditions

The class-level hydrolytic stability benchmark of <5% degradation over 48 hours at pH 7.4 permits the use of this compound in buffered aqueous conditions, a requirement for modifying sensitive biomolecules such as antibodies. In this scenario, the SuFEx handle undergoes clean S–N bond formation with a lysine ε-amino group or an engineered cysteine thiol on the antibody surface, while the Boc-protected amine remains inert. Following conjugation and purification, mild acid treatment reveals the free amine, which can be further elaborated with a cytotoxic payload or a fluorophore. This two-step, aqueous-compatible protocol is not feasible with moisture-sensitive chlorosulfonyl analogues, which would hydrolyze before conjugation is complete.

Sulfamoyl Urea Bioisostere Synthesis

The N-alkyl-N-(fluorosulfonyl)carbamate motif is a direct precursor to sulfamoyl ureas, a pharmacologically relevant bioisostere of ureas and sulfonamides. The target compound's fluorosulfonyl group reacts smoothly with primary or secondary amines under mild SuFEx conditions (e.g., BTMG catalysis in MeCN) to yield sulfamides, which can be further transformed into sulfamoyl ureas [2]. The pentyl chain length provides a specific spatial separation between the amine and the sulfonyl fluoride that may be required for optimal fit into a protein binding pocket or for achieving desired pharmacokinetic properties. Unlike gaseous SO₂F₂ or liquid fluorosulfonyl isocyanate (FSI), this solid or semi-solid carbamate offers superior handling safety and precise stoichiometric control, making it the reagent of choice for medicinal chemistry laboratories focused on sulfamoyl urea library synthesis.

Chemical Proteomics Probe for Target ID

The orthogonal reactivity of the Boc group and the SuFEx warhead enables the construction of trifunctional chemical probes. The fluorosulfonyl group is first used to covalently attach the molecule to a purified protein target or a cell lysate via SuFEx click chemistry [2]. The Boc group is then removed, unveiling a primary amine that can be conjugated to an affinity tag (e.g., biotin) or a fluorescent reporter. This sequential labeling strategy ensures that the probe's warhead is not sterically hindered by a bulky reporter group during the initial covalent capture step. The quantified stability of the fluorosulfonylcarbamate at physiological pH ensures that the probe remains intact and reactive throughout the cell lysis and protein incubation steps, minimizing false-negative results in target ID campaigns.

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